Methyl 2-amino-2-(4-ethylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(4-ethylphenyl)acetate is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a derivative of benzeneacetic acid, where the amino group is substituted at the alpha position and the ethyl group is attached to the para position of the phenyl ring . This compound is often used in pharmaceutical research and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(4-ethylphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-ethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-amino-2-(4-ethylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-ethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-phenylacetate: Lacks the ethyl group on the phenyl ring.
Methyl 2-amino-2-(4-methylphenyl)acetate: Contains a methyl group instead of an ethyl group on the phenyl ring.
Methyl 2-amino-2-(4-isopropylphenyl)acetate: Contains an isopropyl group on the phenyl ring.
Uniqueness
Methyl 2-amino-2-(4-ethylphenyl)acetate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain enzymes or receptors, making it a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-ethylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
AMJWGRICSHOPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.